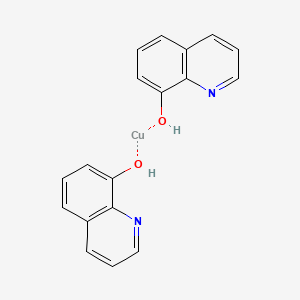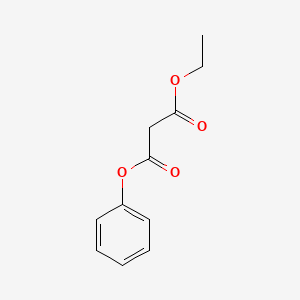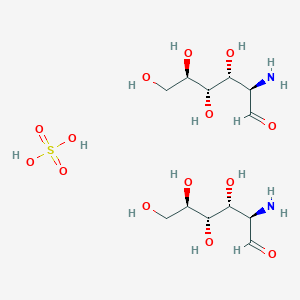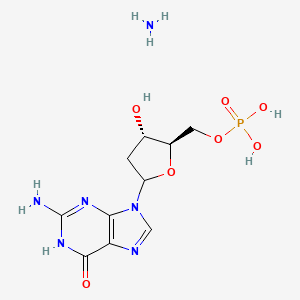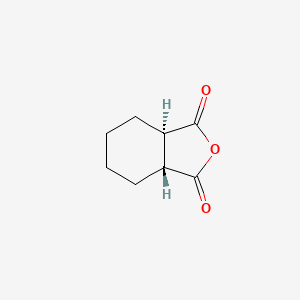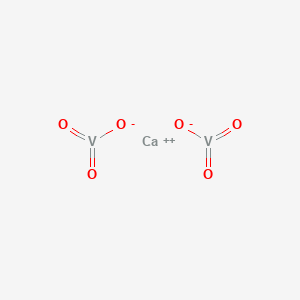
Calcium metavanadate
Overview
Description
Calcium metavanadate is a compound that is produced in the calcium roasting process of vanadium minerals . It is an anionic coordination complex of vanadium, often referring to oxoanions of vanadium, most of which exist in its highest oxidation state of +5 .
Molecular Structure Analysis
The molecular structure of this compound was studied using X-ray diffraction and scanning electron microscopic techniques . Atomic force microscopic and thermal gravimetric investigations have shown the decomposition steps of V2O5 at different temperatures .Chemical Reactions Analysis
The chemical reactions of this compound involve the carbonate leaching for this compound and its leaching kinetics . With the increase of the leaching agent content, the decrease of the particle size, the increase of the temperature and the increase of the reaction time, the leaching rate of vanadium increased, and the constant of reaction rate increased .Physical And Chemical Properties Analysis
Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It is used as a reducing agent in preparing other metals such as thorium and uranium .Scientific Research Applications
Analytical Chemistry : Calcium metavanadate can eliminate the interfering effect of phosphates in the determination of calcium in feeding-stuffs by atomic absorption spectrophotometry. The presence of metavanadate ions ensures the absorbance of calcium becomes independent of the phosphate concentration, allowing for accurate measurements (Sarudi Jr., 1980).
Optoelectronics and Thermophysics : this compound is of interest for its potential in optoelectronics due to its semiconductor properties and visible light-emitting capabilities. It exhibits negative thermal expansion and unique thermal transport features, making it a candidate for use in phosphors or optoelectronic devices (Jin et al., 2022).
Biomedical Research : While not directly related to this compound, research on related vanadate compounds, like sodium metavanadate, has shown potential medicinal applications. For instance, sodium metavanadate has been studied for its effects on insulin-dependent and noninsulin-dependent diabetes mellitus, showing improvement in glucose metabolism in noninsulin-dependent diabetes mellitus patients (Goldfine et al., 1995).
Toxicology and Environmental Health : Ammonium metavanadate, a related compound, has been studied for its effects on macrophage activation, indicating potential immunotoxic effects (Vaddi & Wei, 1996).
Cell Biology and Toxicology : Metavanadate solutions have been found to influence bone mineralization in fish bone-derived cell lines, suggesting implications for understanding the effects of vanadium on vertebrate bone formation (Tiago et al., 2008).
Vanadium Leaching : A study on the kinetics of carbonate leaching for this compound provides insights into the extraction of vanadium in a more environmentally friendly manner, which is important for the mining and metallurgical industries (Shi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
calcium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.6O.2V/q+2;;;;;2*-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWNZRZGKVWORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca(VO3)2, CaO6V2 | |
| Record name | calcium metavanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893970 | |
| Record name | Calcium vanadate(V) (Ca(VO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Vanadate (VO31-), calcium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
14100-64-2 | |
| Record name | Vanadate (VO31-), calcium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium vanadate(V) (Ca(VO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




